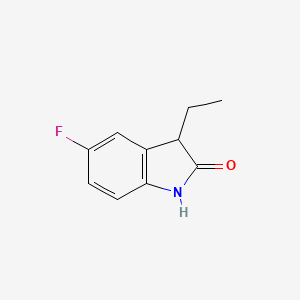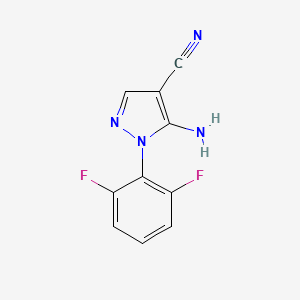
5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a difluorophenyl group, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile typically involves the reaction of 2,6-difluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve the reduction of the carbonitrile group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole compound.
Reduction: Primary amines derived from the reduction of the carbonitrile group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
- 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde
- 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxamide
Uniqueness
Compared to similar compounds, 5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonitrile group, in particular, allows for further functionalization and derivatization, enhancing its versatility in various applications.
属性
分子式 |
C10H6F2N4 |
|---|---|
分子量 |
220.18 g/mol |
IUPAC 名称 |
5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H6F2N4/c11-7-2-1-3-8(12)9(7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 |
InChI 键 |
XBBQLCCTQJHMIC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)N2C(=C(C=N2)C#N)N)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-[2-(4-tert-butylanilino)ethyl]-6-nitrobenzoate](/img/structure/B8494964.png)
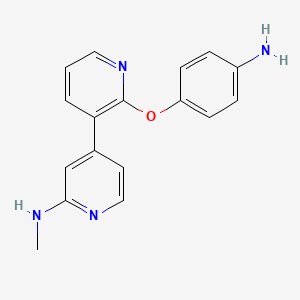
![2-[2-(morpholin-4-yl)phenyl]acetic acid](/img/structure/B8494971.png)
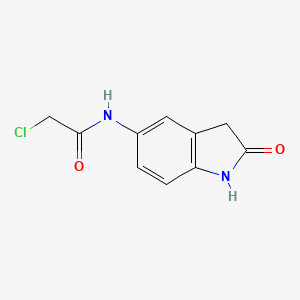
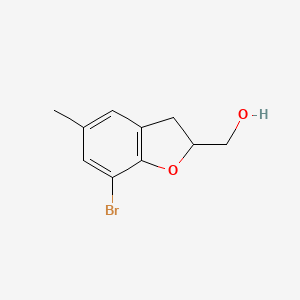
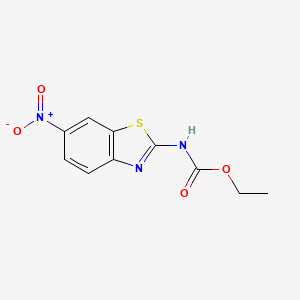
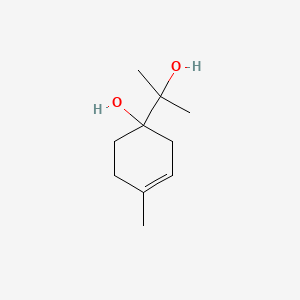
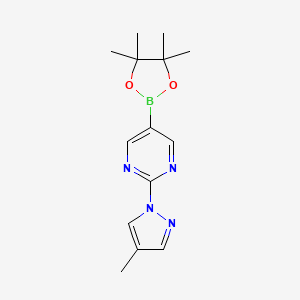
![3-phenyl-7H-thieno[2,3-b]pyridin-4-one](/img/structure/B8495017.png)
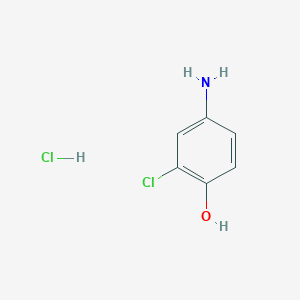
![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1H-imidazole](/img/structure/B8495027.png)

